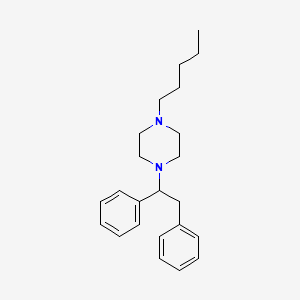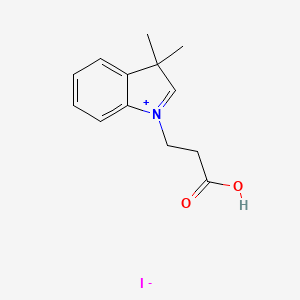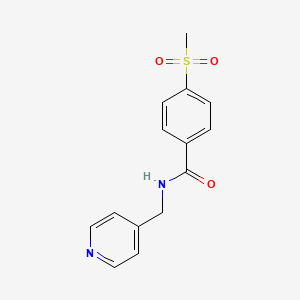
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide core substituted with a methylsulfonyl group and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of vacuolar H±ATPase, a crucial enzyme in various cellular processes . This inhibition disrupts proton transport and affects cellular homeostasis, leading to its antifungal and antibacterial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluopicolide: Another pyridinylmethyl-benzamide compound with fungicidal properties.
Boscalid: A benzamide fungicide with a different substitution pattern but similar mode of action.
Uniqueness
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its combination of a methylsulfonyl group and a pyridinylmethyl group makes it particularly effective as an enzyme inhibitor and a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
80819-01-8 |
|---|---|
Molekularformel |
C14H14N2O3S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
4-methylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O3S/c1-20(18,19)13-4-2-12(3-5-13)14(17)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
XHIURWSOZHPEJR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



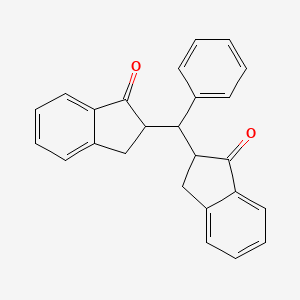
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
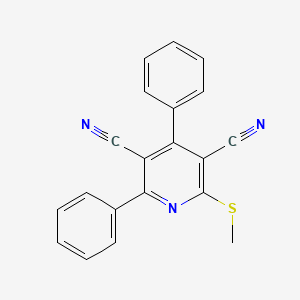

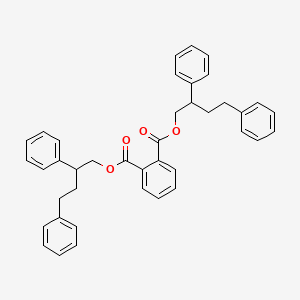
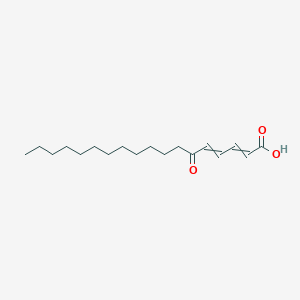

![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


